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Compound of Interest

Compound Name: Tetraiodoethylene

Cat. No.: B1221444

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodoethylene (TIE), also known as diiodoform, is a perhalogenated organic compound
with the chemical formula Czl4.[1] It is an odorless, yellow crystalline solid that is insoluble in
water but soluble in various organic solvents such as benzene, chloroform, and carbon
disulfide.[1][2] Historically, it was explored for its antiseptic properties as an alternative to
iodoform.[1] While not as commonly employed as other halogenated hydrocarbons in modern
organic synthesis, tetraiodoethylene possesses unique reactivity that can be exploited in
specific synthetic transformations. This document provides an overview of its applications,
available data, and general protocols.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of tetraiodoethylene is presented in

the table below.
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Property Value Reference
IUPAC Name 1,1,2,2-Tetraiodoethene [1]
CAS Number 513-92-8 [1]
Molecular Formula Cala [1]
Molar Mass 531.64 g/mol [1]
Appearance Yellow crystalline solid [1]
Melting Point 187-192 °C [1]

Insoluble in water; Soluble in
Solubility chloroform, carbon disulfide, [1]

benzene, and toluene.

Safety Precautions: Tetraiodoethylene is harmful if swallowed, in contact with skin, or inhaled,
and causes skin and serious eye irritation.[1] Appropriate personal protective equipment,
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

While extensive modern applications of tetraiodoethylene in complex organic synthesis are
not widely documented, its reactivity suggests potential in several areas. The high iodine
content and the presence of a carbon-carbon double bond make it a potential precursor for
various functionalized molecules.

Synthesis of Disubstituted Alkynes via Sonogashira-
type Coupling (Hypothetical)

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-
carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] Although specific
protocols for the direct use of tetraiodoethylene in Sonogashira reactions are not readily
available in the reviewed literature, a hypothetical reaction scheme can be proposed based on
the general principles of this reaction. Such a reaction would offer a pathway to symmetrically
disubstituted diynes.
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Hypothetical Reaction Scheme:

[2C=Cl2 (Tetraiodoethylene)

4 Reaction Conditions ) R-C=C-C=C-R 4 Hi
Base (e.g., EtaN)
Pd(PPhs)a, Cul

. /

Click to download full resolution via product page
Caption: Hypothetical Sonogashira coupling of tetraiodoethylene.
Experimental Protocol (General, adapted from standard Sonogashira conditions):

e To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add
tetraiodoethylene (1.0 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq), and a
copper(l) co-catalyst like Cul (0.1 eq).

e Add a suitable solvent, such as degassed triethylamine or a mixture of toluene and an amine
base.

 To the stirred solution, add the terminal alkyne (2.2 eq) dropwise at room temperature.

e The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C)
and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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e Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The residue is then purified by column chromatography on silica gel to afford the desired
disubstituted diyne.

Quantitative Data (Hypothetical):

Alkyne .
Catalyst Temp . Yield
Entry (R- Base Solvent Time (h)
System (°C) (%)
C=CH)
(Not
Phenylac  Pd(PPhs) Toluene/
1 EtsN 50 12 Reported
etylene 4/ Cul EtsN )
(Not
PdCIz(PP
2 1-Hexyne i-Pr2NH THF 25 24 Reported
hs)2 / Cul

)

Note: The yields for this specific reaction are not reported in the available literature and would
require experimental validation.

Reactions with Organometallic Reagents (General
Overview)

Organometallic reagents, such as Grignard and organolithium reagents, are strong
nucleophiles that can react with halogenated compounds.[4][5] The reaction of
tetraiodoethylene with these reagents could potentially lead to the formation of various
substituted alkenes or alkynes, depending on the reaction conditions and the stoichiometry of
the reagents used.

Logical Workflow for Reaction with Organometallic Reagents:
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Caption: Potential reaction pathways of tetraiodoethylene with organometallic reagents.
Experimental Protocol (General):

 In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and
a nitrogen inlet, place a solution of tetraiodoethylene (1.0 eq) in an anhydrous ether solvent
(e.g., diethyl ether or THF).

¢ Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

» Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium) (2.0-4.0
eq) dropwise from the addition funnel, maintaining the low temperature.
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 After the addition is complete, allow the reaction mixture to stir at the low temperature for a
specified period, followed by slow warming to room temperature.

e Monitor the reaction progress by TLC or GC.

e Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of ammonium chloride.

o Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an
anhydrous salt (e.g., MgSOa), and concentrate under reduced pressure.

» Purify the crude product by column chromatography or distillation.
Quantitative Data:

Specific quantitative data for the reaction of tetraiodoethylene with organometallic reagents to
produce disubstituted alkynes or tetra-substituted alkenes are not well-documented in recent
literature.

Conclusion

Tetraiodoethylene is a unique halogenated compound with potential, yet largely
underexplored, applications in modern organic synthesis. While detailed protocols for its use in
contemporary cross-coupling reactions are scarce, its structure suggests it could serve as a C2
building block for the synthesis of symmetrical disubstituted diynes and other functionalized
molecules. The provided general protocols, adapted from standard procedures for related
compounds, offer a starting point for further investigation into the synthetic utility of
tetraiodoethylene. Researchers are encouraged to explore these possibilities, as they may
lead to novel and efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1221444?utm_src=pdf-body
https://www.benchchem.com/product/b1221444?utm_src=pdf-body
https://www.benchchem.com/product/b1221444?utm_src=pdf-body
https://www.benchchem.com/product/b1221444?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC
[pmc.ncbi.nlm.nih.gov]

2. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nim.nih.gov]

4. Organolithium reagent - Wikipedia [en.wikipedia.org]

5. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Application Notes and Protocols: Tetraiodoethylene in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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